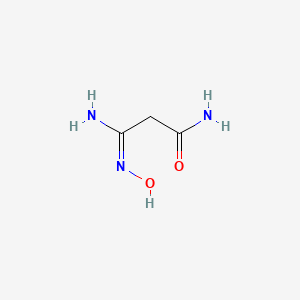

3-amino-3-(hydroxyimino)propanamide

Description

The exact mass of the compound 3-amino-3-(hydroxyimino)propanamide is 117.053826475 g/mol and the complexity rating of the compound is 120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-amino-3-(hydroxyimino)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-3-(hydroxyimino)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3E)-3-amino-3-hydroxyiminopropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3O2/c4-2(6-8)1-3(5)7/h8H,1H2,(H2,4,6)(H2,5,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVNGLBVTSTVSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=NO)N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C(=N\O)/N)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability and Degradation Kinetics of Amidoxime Ligands: A Comprehensive Technical Guide

Executive Summary

Amidoxime functional groups (–C(NH₂)═NOH) represent a premier class of chelating agents, distinguished by their exceptional affinity for hard metal cations. They are the cornerstone of modern1[1], and serve as critical bioisosteres and2[2]. However, deploying these ligands requires navigating a complex thermodynamic landscape. As Application Scientists, we must balance their extraordinary metal-binding thermodynamics against their inherent kinetic susceptibility to hydrolytic degradation. This guide dissects the causality behind amidoxime stability and provides self-validating experimental workflows for rigorous thermodynamic profiling.

Thermodynamic Principles of Amidoxime-Metal Complexation

The efficacy of an amidoxime ligand is dictated by its coordination chemistry and the resulting Gibbs free energy (

Coordination Modes and the Chelate EffectAmidoxime-based ligands typically interact with metal ions through three distinct coordination modes[1]:

-

Direct Monodentate : Coordination solely through the oxime oxygen.

-

Bidentate Chelation : Simultaneous binding to both the oxime oxygen and the imino/amino nitrogen, forming a stable five-membered chelate ring.

- -Type Coordination : Side-on binding with the N–O bond.

Causality: The pronounced preference for UO₂²⁺ over competing seawater ions (like V⁵⁺, Ca²⁺, Mg²⁺) is driven by the Hard-Soft Acid-Base (HSAB) principle. The oxime oxygen acts as a hard donor, forming a highly favorable thermodynamic bond with the hard U(VI) center. When the ligand backbone is preorganized (e.g., in cyclic glutarimidedioxime or planar N₃O₂-pentadentate ligands like H₂saldamp), the entropic penalty (

Quantitative Data Summary

To contextualize the binding strength, Table 1 summarizes the thermodynamic stability constants of key amidoxime ligands with the uranyl ion.

Table 1: Thermodynamic Stability Constants of Amidoxime-Uranyl Complexes

| Ligand | Target Metal | Stability Constant | Binding Mode | Reference |

| Acetamidoxime | UO₂²⁺ | Bidentate | 4 | |

| Benzamidoxime | UO₂²⁺ | Bidentate | 4 | |

| Pyrazine-2-amidoxime | UO₂²⁺ | Bidentate | [[5]]() | |

| Glutarimidedioxime | UO₂²⁺ | Tridentate / | 4 | |

| H₂saldamp | UO₂²⁺ | Pentadentate Planar | 3 |

Hydrolytic Degradation Mechanisms

While amidoximes form highly stable metal complexes, the uncomplexed ligands are vulnerable to environmental degradation.6[6].

Causality: The hydrolysis of amidoximes is catalyzed by both acidic and basic conditions. However,7[7]. This resonance increases the negative-charge density on the carbon, reducing its electrophilicity and rendering it more resistant to nucleophilic attack by water.

Thermodynamic pathways of amidoxime complexation and hydrolytic degradation.

Self-Validating Experimental Workflows

To accurately characterize these ligands, empirical data must be generated through self-validating experimental loops. A common pitfall in thermodynamic profiling is failing to account for competing protonation equilibria, which skews the apparent metal-binding constants.

Protocol 1: Potentiometric & Microcalorimetric Profiling

Objective : Determine the exact

-

Ligand Standardization &

Determination :-

Procedure: Perform potentiometric titrations of the free amidoxime ligand (e.g., 2 mM) against a standardized base (0.1 M NaOH) in a background electrolyte (0.1 M NaClO₄) at 298 K.

-

Causality: Maintaining a constant ionic strength ensures that activity coefficients remain stable.8

8[8]. Without these values, it is impossible to calculate the concentration of the active binding species at a given pH, leading to erroneous

-

-

Metal-Ligand Titration :

-

Procedure: Introduce the target metal ion (e.g., UO₂²⁺) at varying metal-to-ligand ratios (1:1, 1:2, 1:4) and repeat the potentiometric titration.

-

Causality: Using multiple stoichiometric ratios ensures that all potential complex species (ML, ML₂, ML₃) are formed in solution and can be mathematically deconvoluted using speciation software (e.g., Hyperquad).

-

-

Isothermal Titration Calorimetry (ITC) :

-

Procedure: Titrate the metal solution into the amidoxime solution inside a microcalorimeter at a constant temperature.

-

Causality: ITC directly measures the enthalpy of binding (

). By combining this with the free energy (

-

Self-validating workflow for thermodynamic profiling of amidoxime ligands.

Protocol 2: Hydrolytic Stability Kinetic Assay

Objective : Quantify the degradation rate of amidoxime bonds under aqueous stress.

-

Isotope-Labeled Sample Preparation :

-

Procedure: Dissolve the amidoxime ligand in deuterated buffers (pD 5.0–9.0) using D₂O.7[7].

-

Causality: The hydrolytic cleavage of carbon-nitrogen double bonds is reversible. The chemical trap sequesters the liberated nitrogen base, pushing the hydrolysis reaction to completion. This isolates the forward degradation rate, preventing interference from the reverse condensation reaction.

-

-

Kinetic Monitoring via ¹H NMR :

-

Procedure: Incubate samples at controlled temperatures (e.g., 40°C) and acquire ¹H NMR spectra at regular intervals.

-

Causality: NMR allows for the direct integration of the disappearing C1-H (or adjacent aliphatic proton) signals of the intact amidoxime against the appearance of the carboxylic acid byproduct. This yields highly precise first-order degradation rate constants.

-

References

-

Functionalized Carbon-Based Materials for Uranium Extraction: A Review - MDPI -[Link]

-

Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC -[Link]

-

Enhanced Thermodynamic Stability of UO2 Complex Through Structure Preorganization... - ResearchGate -[Link]

-

Amidoximes as Ligand Functionalities for Braided Polymeric Materials... - ResearchGate -[Link]

-

Uranium Chelation by Pyrazine-2-amidoxime: Speciation, Decorporation... - ACS Publications -[Link]

-

How to Reduce Amide Degradation During Storage — Stability Tips - Patsnap -[Link]

-

Hydrolytic Stability of Hydrazones and Oximes - PMC - NIH -[Link]

-

Uptake studies of radionuclides 90Sr2+, 137Cs+, and 233UO2 2+ with bis-amidoxime polymers - RSC Publishing -[Link]

-

Complexation of uranium(vi) with glutarimidoxioxime: thermodynamic and computational studies - RSC Publishing -[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How to Reduce Amide Degradation During Storage — Stability Tips [eureka.patsnap.com]

- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

Technical Deep Dive: Physicochemical Profiling of 3-Amino-3-(hydroxyimino)propanamide

Executive Summary

3-Amino-3-(hydroxyimino)propanamide , commonly known as Malonamidoxime , is a critical bifunctional ligand utilized in coordination chemistry, specifically for the sequestration of transition metals (e.g., Cu²⁺, Ni²⁺) and actinides (e.g., Uranyl ion, UO₂²⁺) from aqueous environments.[1]

This guide provides a rigorous analysis of the acid dissociation constants (pKa) of the amidoxime moiety within this molecule. Understanding these values is fundamental to predicting its speciation, solubility, and chelating efficiency under varying pH conditions.

Core Data Snapshot

| Parameter | Value (Approx.) | Functional Group | Species Transition |

| pKa₁ | 4.7 – 4.9 | Amidoxime Nitrogen ( | Cation |

| pKa₂ | 11.5 – 12.0 | Oxime Oxygen ( | Neutral |

| pKa₃ | > 15.0 | Amide Nitrogen ( | Neutral |

Structural Analysis & Chemical Identity

To accurately interpret the pKa values, one must first deconstruct the electronic environment of the molecule. Malonamidoxime is the mono-amidoxime derivative of malonamide (or the amidoxime of cyanoacetamide).

-

IUPAC Name: 3-Amino-3-(hydroxyimino)propanamide

-

CAS Number: 139912-32-6

-

Molecular Formula:

-

SMILES: NC(=O)CC(N)=NO

Functional Moieties

-

Amidoxime Group (

): The primary site of acid-base activity. It exhibits amphoteric character but is predominantly basic at the imine nitrogen. -

Amide Group (

): Located at the

Tautomeric Equilibrium

Amidoximes exist in a tautomeric equilibrium between the amino-oxime (A) and imino-hydroxylamine (B) forms. In aqueous solution, the amino-oxime form (A) is thermodynamically favored.

Figure 1: Tautomeric equilibrium of the amidoxime group.

pKa Values and Mechanistic Insight

The acid-base behavior of malonamidoxime is defined by two distinct ionization steps. The values reported here are synthesized from the seminal work of Pearse and Pflaum (1959) and comparative analysis of structural analogs (e.g., benzamidoxime, acetamidoxime).

pKa₁: Protonation of the Amidoxime Nitrogen (~4.8)

In acidic media, the imine nitrogen of the amidoxime group accepts a proton.

-

Value:

-

Mechanism: The protonation occurs at the

hybridized nitrogen (imine). -

Structural Impact: Typical alkyl amidoximes (e.g., acetamidoxime) have a pKa

. In malonamidoxime, the amide group (

pKa₂: Deprotonation of the Oxime Oxygen (~11.5)

In basic media, the hydroxyl proton of the oxime group is removed.

-

Value:

[2][3] -

Mechanism: The proton is lost from the oxygen atom, generating an oximate anion.

-

Chelation Relevance: This anionic species is the active ligand responsible for high-affinity binding to metal ions (e.g., forming stable 5-membered chelate rings with

or

Diagram: Protonation State Workflow

Figure 2: Stepwise dissociation pathway of 3-amino-3-(hydroxyimino)propanamide.

Experimental Determination Protocol

To validate these values in a laboratory setting, Potentiometric Titration is the gold standard. Below is a self-validating protocol designed for researchers.

Materials Required

-

Analyte: High-purity 3-amino-3-(hydroxyimino)propanamide (>98%).

-

Titrant: Carbonate-free NaOH (0.1 M), standardized against KHP.

-

Background Electrolyte: 0.1 M KCl or NaClO₄ (to maintain constant ionic strength).

-

Instrumentation: Potentiometer with a glass-calomel combination electrode (precision

pH units).

Step-by-Step Methodology

-

Calibration: Calibrate the pH meter using at least three standard buffers (pH 4.01, 7.00, 10.01) at the experimental temperature (usually

). -

Solution Preparation: Dissolve

mol of the amidoxime in 50 mL of 0.1 M background electrolyte.-

Note: Ensure the solution is purged with

or Ar gas to remove dissolved

-

-

Acidification: Add a known excess of HCl (e.g., 5 mL of 0.1 M HCl) to fully protonate the amine sites (starting pH < 3.0).

-

Titration: Titrate with 0.1 M NaOH in small increments (0.05 mL). Record equilibrium pH after each addition.

-

Data Analysis:

-

Plot pH vs. Volume of NaOH.

-

Identify inflection points.

-

Use the Bjerrum method or software like Hyperquad to calculate stability constants (

) and pKa values.

-

Validation Check (Quality Control)

-

Self-Check 1: The titration curve should show two distinct buffer regions if the pKa values are sufficiently separated (

). -

Self-Check 2: The calculated molecular weight from the equivalence point should match the theoretical value (117.11 g/mol ) within 1%.

Applications in Drug Development & Chelation

The specific pKa profile of malonamidoxime dictates its utility in two main areas:

-

Uranium Extraction:

-

Poly(acrylamidoxime) adsorbents are the standard for mining uranium from seawater. Malonamidoxime serves as a small-molecule model for these polymers.

-

Mechanism: At the pH of seawater (~8.2), the amidoxime is neutral. However, the equilibrium concentration of the anion (though low) drives the chelation of

, shifting the equilibrium.

-

-

Prodrug Design:

-

Amidoximes are often used as prodrugs for amidines (e.g., to improve oral bioavailability). The pKa determines the solubility and membrane permeability. The neutral form (pH 4.8–11.5) is highly permeable, facilitating transport across biological membranes before enzymatic reduction to the active amidine.

-

References

-

Pearse, G. A., & Pflaum, R. T. (1959).[1][4][2][5][6][7] Interaction of Metal Ions with Amidoximes.[7][8] Journal of the American Chemical Society, 81(24), 6505–6507. Link

-

Mehio, N., et al. (2015). Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study. The Journal of Physical Chemistry B, 119(29), 9325–9334. Link

-

Williams, R. (2022). pKa Data Compiled by R. Williams.[4] Organic Chemistry Data. Link

-

PubChem. (2025). 3-Amino-3-(hydroxyimino)propanamide (Compound Summary). National Library of Medicine. Link

Sources

The Emerging Therapeutic Potential of Malonamide Oxime Derivatives: A Technical Guide for Drug Discovery

Abstract

This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of a novel class of compounds: malonamide oxime derivatives. By leveraging the principles of bioisosterism and structure-activity relationship (SAR) analysis, we present a compelling rationale for the design of these hybrid molecules, which merge the established pharmacophoric features of malonamides and oximes. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and field-proven insights to guide the exploration of malonamide oxime derivatives as potential antibacterial, antifungal, and anticancer agents.

Introduction: The Rationale for Malonamide Oxime Derivatives

The relentless challenge of drug resistance and the need for more selective and potent therapeutic agents demand continuous innovation in medicinal chemistry. Malonamide derivatives have emerged as a versatile scaffold, exhibiting a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[1][2][3][4][5] Concurrently, the oxime functional group is a well-established pharmacophore present in numerous approved drugs and clinical candidates, contributing to enhanced biological activity and improved pharmacokinetic profiles.[6][7][8][9][10]

This guide proposes the strategic combination of these two pharmacophores to create a novel class of compounds: malonamide oxime derivatives. The core hypothesis is that the oxime moiety can act as a bioisosteric replacement for one of the amide groups in a traditional malonamide scaffold. This substitution can modulate the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, potentially leading to enhanced biological activity and a differentiated mechanism of action.

This document will provide a comprehensive framework for the exploration of malonamide oxime derivatives, from their rational design and synthesis to their rigorous biological evaluation.

Synthesis of Malonamide Oxime Derivatives: A Proposed Workflow

The synthesis of malonamide oxime derivatives can be approached through a convergent strategy, combining a malonamic acid intermediate with a hydroxylamine derivative. The following is a detailed, step-by-step methodology for the proposed synthesis.

Experimental Protocol: Synthesis of a Hypothetical Malonamide Oxime Derivative

Objective: To synthesize N-hydroxy-N'-(4-chlorophenyl)malonamide.

Materials:

-

Malonic acid

-

Thionyl chloride

-

4-chloroaniline

-

Hydroxylamine hydrochloride

-

Pyridine

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

Step 1: Synthesis of Malonyl Dichloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend malonic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).

-

Heat the mixture to reflux and stir for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Allow the reaction to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude malonyl dichloride is used directly in the next step.

Step 2: Synthesis of N-(4-chlorophenyl)malonamic acid

-

Dissolve 4-chloroaniline (1 equivalent) in anhydrous DCM in a flask cooled in an ice bath.

-

Slowly add a solution of malonyl dichloride (1 equivalent) in anhydrous DCM to the stirred solution of 4-chloroaniline.

-

Add pyridine (1.1 equivalents) dropwise to the reaction mixture to act as a base.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-(4-chlorophenyl)malonamic acid.

Step 3: Synthesis of N-hydroxy-N'-(4-chlorophenyl)malonamide

-

To a solution of N-(4-chlorophenyl)malonamic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) and a catalytic amount of DMF.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding acid chloride.

-

In a separate flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and pyridine (2 equivalents) in anhydrous DCM.

-

Slowly add the freshly prepared acid chloride solution to the hydroxylamine solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Diagram: Proposed Synthetic Workflow

Caption: Synthetic scheme for a malonamide oxime derivative.

Biological Evaluation of Malonamide Oxime Derivatives

A comprehensive evaluation of the biological activities of newly synthesized malonamide oxime derivatives is crucial to ascertain their therapeutic potential. The following sections detail the experimental protocols for assessing their antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

3.1.1. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Protocol:

-

Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, including MRSA strains) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial two-fold dilutions in MHB in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include positive (bacteria without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity

3.2.1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Experimental Protocol:

-

Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the malonamide oxime derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Diagram: Biological Evaluation Workflow

Caption: Workflow for biological evaluation of derivatives.

Structure-Activity Relationship (SAR) Insights and Future Directions

While SAR studies on malonamide oxime derivatives are yet to be established, we can extrapolate potential relationships from the existing literature on malonamides and oximes.

For Malonamide Derivatives:

-

Antibacterial Activity: The presence of electron-withdrawing groups on the phenyl rings has been shown to be important for activity against MRSA.[1] The nature of the linker between the two amide groups also plays a crucial role, with an ethane chloride linker showing greater activity than other groups.[1]

-

Anticancer Activity: The substitution pattern on the aromatic rings significantly influences the cytotoxic activity.[4][5]

For Oxime Derivatives:

-

Anticancer Activity: The presence of an oxime group can be crucial for cytotoxic effects, and its configuration (E/Z) can influence activity.[6][8]

-

Antibacterial Activity: The incorporation of an oxime moiety into existing antibiotic scaffolds can enhance their activity.[9]

Future Directions:

-

Systematic SAR Studies: A library of malonamide oxime derivatives should be synthesized to systematically explore the effects of different substituents on the aromatic rings and variations in the linker.

-

Mechanism of Action Studies: For lead compounds, detailed mechanistic studies should be conducted to identify their molecular targets and pathways of action.

-

In Vivo Efficacy: Promising candidates should be evaluated in animal models to assess their in vivo efficacy and pharmacokinetic properties.

Data Presentation

Table 1: Hypothetical Antibacterial Activity of Malonamide Oxime Derivatives

| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| MO-01 | H | H | 32 | >64 |

| MO-02 | 4-Cl | H | 8 | 32 |

| MO-03 | 4-CF3 | H | 4 | 16 |

| MO-04 | 4-Cl | 4-Cl | 2 | 8 |

Table 2: Hypothetical Anticancer Activity of Malonamide Oxime Derivatives

| Compound ID | R1 Substituent | R2 Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |

| MO-01 | H | H | >100 | >100 |

| MO-02 | 4-Cl | H | 25.5 | 30.2 |

| MO-03 | 4-CF3 | H | 10.1 | 15.8 |

| MO-04 | 4-Cl | 4-Cl | 5.2 | 8.1 |

Conclusion

Malonamide oxime derivatives represent a promising, yet underexplored, class of compounds with the potential for significant therapeutic applications. This technical guide provides a foundational framework for their rational design, synthesis, and biological evaluation. By combining the favorable properties of malonamides and oximes, researchers can unlock new avenues for the development of novel antibacterial, antifungal, and anticancer agents. The detailed protocols and SAR insights presented herein are intended to accelerate the discovery and development of this exciting new class of molecules.

References

-

Chen, C. H., et al. (2017). Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus. Molecules, 23(1), 27. [Link]

-

Petró, J. L., et al. (2024). Design, synthesis and biological evaluation of novel cyclic malonamide derivatives as selective RIPK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 100, 129643. [Link]

-

Chen, C. H., et al. (2017). Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus. PubMed, 29272332. [Link]

-

Gorgogietas, V. A., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Molecules, 28(23), 7799. [Link]

-

Kumar, A., et al. (2023). Unlocking the Biological Versatility of Oximes towards the Anticancer Therapy. Journal of Pharmaceutical Sciences and Research, 15(10), 3894-3901. [Link]

-

Petró, J. L., et al. (2024). Design, synthesis and biological evaluation of novel cyclic malonamide derivatives as selective RIPK1 inhibitors. ResearchGate. [Link]

-

Gorgogietas, V. A., et al. (2023). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Preprints.org. [Link]

-

Zha, G. F., et al. (2022). Synthesis and evaluation of new chalcones and oximes as anticancer agents. Journal of the Iranian Chemical Society, 19, 3635–3648. [Link]

-

Shafiei, M., et al. (2021). Synthesis of novel series of malonamides derivatives via a five-component reaction. Molecular Diversity, 26, 1715–1723. [Link]

-

Wang, J., et al. (2016). Synthesis and SAR of oxime derivatives as FabH inhibitors. ResearchGate. [Link]

-

Al-Suwaidan, I. A., et al. (2021). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. Molecules, 26(16), 4991. [Link]

-

Shafiei, M., et al. (2021). Synthesis of novel series of malonamides derivatives via a five-component reaction. ResearchGate. [Link]

-

Wozel, M., et al. (2020). Unsubstituted Oximes as Potential Therapeutic Agents. Molecules, 25(12), 2770. [Link]

-

Correia-da-Silva, M., et al. (2021). New Estrone Oxime Derivatives: Synthesis, Cytotoxic Evaluation and Docking Studies. Molecules, 26(9), 2661. [Link]

-

Liu, X., et al. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(9), 742-9. [Link]

-

Khan, S. A., et al. (2011). Synthesis and biological evaluation of new oxime-ether derivatives of steroid as anti-bacterial agents. European Journal of Medicinal Chemistry, 46(9), 4114-8. [Link]

-

Kumar, R., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. Bioorganic Chemistry, 105, 104400. [Link]

-

Al-Abdullah, N. H., et al. (2017). Structure-Activity Relationship of Niclosamide Derivatives. In Vivo, 31(3), 329-335. [Link]

-

Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 24(17), 3163. [Link]

-

Asif, M. (2022). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. ResearchGate. [Link]

-

Wang, C., et al. (2021). Chemical Synthesis and Structure-Activity Relationship Study Yield Desotamide a Analogues with Improved Antibacterial Activity. Marine Drugs, 19(6), 299. [Link]

-

Singh, P., et al. (2023). Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review. Natural Product Reports, 40, 2038-2081. [Link]

-

Wan, Y., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113837. [Link]

-

Jovanović, M., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(13), 3986. [Link]

Sources

- 1. Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel cyclic malonamide derivatives as selective RIPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Malonamide Derivatives as Antibiotics against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (PDF) Synthesis of novel series of malonamides derivatives via a five-component reaction [academia.edu]

- 6. mdpi.com [mdpi.com]

- 7. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 8. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds[v1] | Preprints.org [preprints.org]

- 9. Unsubstituted Oximes as Potential Therapeutic Agents | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

Technical Guide & Safety Data Sheet: 3-Amino-3-(hydroxyimino)propanamide in Advanced Chemical Formulation

Executive Summary

As a Senior Application Scientist overseeing high-purity chemical manufacturing, I frequently encounter the catastrophic risks associated with unstable reagents. Hydroxylamine (NH₂OH), a critical reagent in semiconductor cleaning and pharmaceutical synthesis, is notoriously prone to explosive, radical-mediated decomposition when exposed to trace transition metals. To mitigate this, the industry relies on specialized chelating agents.

This whitepaper serves as an in-depth technical guide and Safety Data Sheet (SDS) for 3-amino-3-(hydroxyimino)propanamide (CAS: 139912-32-6), an amidoxime derivative engineered specifically to sequester trace metals and stabilize highly reactive aqueous solutions. We will explore its physicochemical properties, the causality behind its stabilizing mechanism, validated synthesis protocols, and rigorous safety handling procedures.

Physicochemical Properties & Identification

Accurate identification is the first step in any self-validating laboratory system. The following table summarizes the core quantitative data required for material verification and safety profiling [1, 3].

| Parameter | Specification |

| Chemical Name | 3-amino-3-(hydroxyimino)propanamide |

| Synonyms | Malonamide amidoxime; (3Z)-3-amino-3-(hydroxyimino)propanamide |

| CAS Registry Number | 139912-32-6 |

| Molecular Formula | C₃H₇N₃O₂ |

| Molecular Weight | 117.11 g/mol |

| Melting Point | 159 °C (Decomposes) |

| Appearance | White crystalline solid |

| Solubility | Soluble in polar solvents (EtOH, H₂O); Insoluble in CH₂Cl₂ |

Mechanistic Causality: Amidoxime-Mediated Stabilization

Why do we use amidoximes instead of traditional chelators like EDTA or citric acid? The causality lies in the specific coordination chemistry of the amidoxime functional group (-C(NH₂)=NOH).

Unstabilized hydroxylamine decomposes rapidly via a radical pathway catalyzed by trace metals (e.g., Fe³⁺, Cu²⁺) introduced during manufacturing or storage [1]. Traditional acidic chelators can attack metal storage containers, inadvertently introducing more metal ions into the solution. 3-amino-3-(hydroxyimino)propanamide operates differently: it acts as a neutral-to-basic bidentate ligand. The hydroxyl oxygen and the imine nitrogen coordinate strongly with transition metals, forming a sterically hindered, stable complex. By completely encapsulating the metal's coordination sphere, the amidoxime blocks the metal's ability to participate in the redox cycling that triggers hydroxylamine degradation [2].

Amidoxime-mediated chelation preventing trace-metal catalyzed hydroxylamine degradation.

Validated Synthesis & Purification Protocol

To ensure absolute trustworthiness, any synthesis must be a self-validating system. The following protocol details the synthesis of 3-amino-3-(hydroxyimino)propanamide from 2-cyanoacetamide [2]. The self-validation relies on the distinct solubility differences between the reactant and product, culminating in a strict melting point verification.

Step-by-Step Methodology:

-

Reaction Setup: In a chemically resistant round-bottom flask, dissolve 1.0 g (11.9 mmol) of 2-cyanoacetamide in 6 cm³ of absolute ethanol (EtOH).

-

Reagent Addition: Slowly add 0.8 cm³ (13.0 mmol, 1.1 eq) of a 50% aqueous hydroxylamine solution. Caution: Perform this step in a fume hood behind a blast shield, as uncomplexed hydroxylamine is highly reactive.

-

Reflux: Attach a reflux condenser and stir the mixture under reflux (approx. 78 °C) for exactly 2.5 hours.

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the ethanol and water under reduced pressure using a rotary evaporator until a crude solid remains.

-

Purification (Self-Validation Step 1): Wash the crude residue thoroughly with dichloromethane (CH₂Cl₂). Causality: 2-cyanoacetamide and organic impurities are soluble in CH₂Cl₂, whereas the highly polar amidoxime product is insoluble. This differential solubility guarantees the removal of unreacted starting material.

-

Drying & Verification (Self-Validation Step 2): Dry the resulting white solid in a high-vacuum line. Record the yield (expected ~1.23 g, 88.3%). Measure the melting point. A sharp melting point at exactly 159 °C confirms the absolute purity of 3-amino-3-(hydroxyimino)propanamide. Any depression in this value indicates incomplete CH₂Cl₂ washing.

Synthesis workflow of 3-amino-3-(hydroxyimino)propanamide from 2-cyanoacetamide.

Safety Data Sheet (SDS) & Hazard Mitigation

While 3-amino-3-(hydroxyimino)propanamide is synthesized to stabilize other dangerous chemicals, the compound itself requires strict handling protocols. Based on structural alerts for amidoximes and supplier data[3, 4], the following SDS parameters must be enforced in the laboratory.

| Hazard Category | Designation / Protocol |

| GHS Classification | Category 2 Irritant (Skin/Eyes); Category 3 (Respiratory Tract) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Storage Requirements | Cold-chain required (2-8°C). Store in a dark, dry, well-ventilated area away from strong oxidizing agents to prevent premature degradation. |

| PPE Requirements | Nitrile gloves (0.11 mm minimum thickness), safety goggles with side shields, and an N95/FFP2 particulate respirator during powder handling. |

Emergency Spill Response Workflow: In the event of a powder spill, avoiding dust generation is critical to prevent inhalation exposure. The protocol below outlines the logical flow for containment and neutralization.

Standard operating procedure for containing and neutralizing amidoxime spills.

Conclusion

The integration of 3-amino-3-(hydroxyimino)propanamide into chemical workflows is a testament to the power of rational molecular design. By understanding the causality of metal-induced radical degradation, we can utilize this specific amidoxime to create self-stabilizing, safe-to-store hydroxylamine solutions. Adherence to the validated synthesis and strict SDS guidelines ensures both product efficacy and laboratory safety.

References

- Stabilization of hydroxylamine containing solutions and method for their preparation. Google Patents (WO2009058273A1).

- Process of purification of amidoxime containing cleaning solutions and their use. Google Patents (US7838483B2).

Methodological & Application

Application Note: High-Purity Synthesis of 3-Aminoisoxazol-5(4H)-one via Cyclocondensation of Cyanoacetamide

This Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes established organic chemistry principles with practical process engineering to ensure safety, reproducibility, and high yield.

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antibiotics (e.g., sulfamethoxazole), COX-2 inhibitors, and varying agonists.[1] This protocol details the regioselective synthesis of 3-aminoisoxazol-5(4H)-one (also known as 3-amino-5-isoxazolone) from cyanoacetamide and hydroxylamine . Unlike

Reaction Mechanism & Chemical Logic

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack of the hydroxylamine nitrogen on the nitrile carbon, followed by an intramolecular cyclization.

Mechanistic Pathway[2]

-

In-Situ Generation: Hydroxylamine hydrochloride (

) is deprotonated by a base (Sodium Acetate or NaOH) to generate the nucleophilic free base -

Nucleophilic Addition: The amino group of hydroxylamine attacks the highly electrophilic nitrile group of cyanoacetamide (1 ), forming an amidoxime intermediate (2 ).

-

Cyclization: The oxime oxygen acts as a nucleophile, attacking the adjacent amide carbonyl.

-

Elimination: Ammonia (

) is eliminated, driving the formation of the thermodynamically stable isoxazolone ring (3 ).

Diagram: Reaction Mechanism

Figure 1: Mechanistic pathway from cyanoacetamide to 3-aminoisoxazol-5(4H)-one via amidoxime formation.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[2] | Role | Purity Grade |

| Cyanoacetamide | 107-91-5 | Substrate | >98% |

| Hydroxylamine HCl | 5470-11-1 | Reagent | >99% (ACS) |

| Sodium Acetate | 127-09-3 | Base/Buffer | Anhydrous |

| Ethanol (EtOH) | 64-17-5 | Solvent | Absolute |

| Water | 7732-18-5 | Co-solvent | Deionized (DI) |

Safety Directives (Critical)

-

Hydroxylamine Hazard: Free hydroxylamine is unstable and can decompose violently if heated in the absence of solvent. Always generate in situ in solution. Never concentrate the free base to dryness.

-

Cyanide Risk: While the nitrile group is reacted, thermal decomposition of cyano- compounds can theoretically release HCN. Work in a fume hood.

-

Exotherm Control: The neutralization of HCl and the initial nucleophilic attack are exothermic. Temperature control is a Critical Process Parameter (CPP).

Step-by-Step Procedure

Phase 1: Reagent Preparation & Solubilization

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal thermometer.

-

Solvent System: Add 40 mL of Ethanol and 10 mL of DI Water .

-

Base Addition: Add 4.1 g (50 mmol) of Sodium Acetate . Stir until partially dissolved.

-

Note: Sodium acetate acts as a buffer, preventing the pH from becoming too basic (which could hydrolyze the amide) or too acidic (protonating the hydroxylamine).

-

Phase 2: Reaction Initiation

-

Hydroxylamine Addition: Add 3.5 g (50 mmol) of Hydroxylamine Hydrochloride to the flask. Stir for 10–15 minutes at room temperature (20–25°C).

-

Observation:

may precipitate; the solution contains free

-

-

Substrate Addition: Add 4.2 g (50 mmol) of Cyanoacetamide in a single portion.

-

CPP:[3] Ensure the temperature does not spike above 30°C during addition.

-

Phase 3: Thermal Cyclization

-

Heating: Slowly heat the reaction mixture to Reflux (approx. 78–80°C) using an oil bath.

-

Duration: Maintain reflux for 3 to 4 hours .

-

Monitoring: Monitor by TLC (Eluent: Ethyl Acetate/Methanol 9:1). The cyanoacetamide spot (

) should disappear. -

Self-Validation: The evolution of ammonia gas (detectable by damp pH paper turning blue at the condenser outlet) confirms the cyclization step is proceeding.

-

Phase 4: Isolation & Purification[4]

-

Cooling: Allow the mixture to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 1 hour.

-

Filtration: Filter the precipitate under vacuum.

-

Washing: Wash the filter cake with 10 mL of ice-cold water (to remove NaCl and NaOAc) followed by 10 mL of cold ethanol .

-

Recrystallization (Optional for Pharma Grade): If high purity is required, recrystallize from boiling water.

-

Dissolve crude solid in minimum boiling water.

-

Filter hot (if insoluble impurities exist).

-

Cool to 4°C.

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Workflow Diagram

Figure 2: Experimental workflow for the synthesis of 3-aminoisoxazol-5(4H)-one.

Results & Characterization

The following data represents typical values for the purified product.

| Parameter | Specification | Notes |

| Appearance | White to pale yellow crystalline powder | Darkening indicates oxidation or residual impurities. |

| Yield | 65% – 80% | Dependent on cooling efficiency and washing losses. |

| Melting Point | 170°C – 174°C (Decomposes) | Sharp melting point indicates high purity. |

| Solubility | Soluble in hot water, dilute acid/base; poorly soluble in cold EtOH. | Amphoteric nature due to amino and enolizable ketone. |

| IR Spectrum | Peaks at ~3300-3400 cm⁻¹ ( | Confirms primary amine and cyclic carbonyl. |

Troubleshooting & Optimization

This protocol is a self-validating system. Use these checkpoints to diagnose failures.

| Observation | Root Cause | Corrective Action |

| No Precipitation | Product too soluble in solvent mix. | Evaporate 50% of solvent volume under reduced pressure, then re-chill. |

| Low Yield (<50%) | Incomplete reaction or hydrolysis of nitrile. | Ensure reflux was vigorous. Check pH; if <5, add more NaOAc. |

| Product is Red/Brown | Oxidation of hydroxylamine or metal contamination. | Use analytical grade reagents. Ensure inert atmosphere (optional but recommended). |

| Melting Point Low | Contamination with Sodium Acetate/Chloride. | Ensure thorough washing with ice-cold water (product is less soluble in cold water than salts). |

References

-

Regioselectivity in Isoxazole Synthesis: Johnson, L., et al.[7] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45(02), 171-173.[7] Link

- Mechanism of Hydroxylamine Reactions: Eicher, T., & Hauptmann, S.

-

Safety Data (Hydroxylamine HCl): PubChem CID 6059. "Hydroxylamine Hydrochloride Safety Data Sheet." Link

-

Cyanoacetamide Reactivity: Fadda, A. A., et al. "Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis." American Journal of Organic Chemistry, 2012. Link

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 4. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

Application Note: 3-Amino-3-(hydroxyimino)propanamide as a Bidentate Ligand for Advanced Metal Chelation and Actinide Recovery

Executive Summary

The rational design of chelating agents is a cornerstone of modern separation science and reagent stabilization. 3-Amino-3-(hydroxyimino)propanamide (commonly known as malonamide amidoxime) has emerged as a highly versatile bidentate ligand[1]. Featuring an amidoxime group and an amide group separated by a methylene bridge, this ligand exhibits exceptional affinity for heavy metals and actinides. This application note provides a comprehensive guide to the mechanistic coordination chemistry of malonamide amidoxime, alongside field-proven protocols for its synthesis, application in U(VI) electrosorption, and utility in stabilizing high-purity semiconductor reagents[2],[3].

Mechanistic Grounding: The Bidentate Advantage

The efficacy of 3-amino-3-(hydroxyimino)propanamide stems from its dual-functional structure. The amidoxime group (

When introduced to metal cations—particularly the uranyl ion (

Fig 1. Bidentate coordination pathway of malonamide amidoxime with metal ions.

Core Application Workflows

Actinide Extraction and Electrosorption

The recovery of uranium from unconventional sources is critical for sustainable nuclear energy. By grafting 3-amino-3-(hydroxyimino)propanamide onto high-surface-area substrates like graphene oxide (GO) or chitosan, researchers can create advanced adsorbents[3]. When deployed in a Capacitive Deionization (CDI) setup, the applied electric field drives uranyl ions deep into the porous matrix, overcoming standard diffusion limitations. The bidentate ligands then irreversibly capture the concentrated U(VI) ions, achieving capacities up to 479.4 mg/g on GO nanocomposites[5] and 876.45 mg/g on crosslinked membranes[4].

Trace Metal Chelation for Reagent Stabilization

In semiconductor manufacturing, ultra-high purity is non-negotiable. Reagents like hydroxylamine freebase are highly sensitive to trace metal impurities (e.g., introduced via alkanolamines), which catalyze their rapid decomposition[2]. The addition of 3-amino-3-(hydroxyimino)propanamide at low concentrations (< 0.1%) effectively scavenges these trace metals, locking them into soluble, inert chelate complexes and drastically extending the shelf-life of the chemical formulations[2],[1].

Experimental Protocols

Protocol A: Synthesis of 3-Amino-3-(hydroxyimino)propanamide

This protocol outlines the nucleophilic addition of hydroxylamine to 2-cyanoacetamide.

Causality & Rationale: Ethanol is selected as the solvent because both starting materials are highly soluble at reflux temperatures, whereas the resulting amidoxime product is insoluble at room temperature. This differential solubility drives the reaction equilibrium forward and allows for isolation via simple filtration or solvent evaporation[6].

-

Reagent Preparation: In a round-bottom flask, dissolve 1.0 g (11.9 mmol) of 2-cyanoacetamide in 6 cm³ of absolute ethanol[6].

-

Addition: Slowly add 0.8 cm³ (13 mmol, 1.1 eq) of 50% aqueous hydroxylamine to the stirring solution[6].

-

Reflux: Equip the flask with a reflux condenser and stir the mixture under reflux for 2.5 hours[6]. Note: Heat is required to overcome the activation energy barrier for the nucleophilic attack on the nitrile carbon.

-

Isolation: Remove the solvents under reduced pressure using a rotary evaporator[6].

-

Purification: Wash the resulting solid residue thoroughly with dichloromethane (

)[6]. Causality: -

Self-Validation Step: Dry the white solid in a high-vacuum line. Determine the melting point; a pure product will exhibit a sharp melting point at 159 °C[6]. The expected yield is approximately 1.23 g (88.3%)[6].

Protocol B: U(VI) Electrosorptive Recovery Assay

This protocol details the use of malonamide-amidoxime functionalized electrodes for uranium capture.

Causality & Rationale: The assay is conducted at pH 4.5. This specific pH is critical because highly acidic conditions (pH < 3) protonate the amidoxime nitrogen, repelling the positively charged uranyl ions. Conversely, pH levels above 6.0 induce uranyl hydrolysis, forming insoluble

-

Electrode Fabrication: Coat a pre-cleaned carbon felt substrate with a slurry of malonamide-amidoxime functionalized graphene oxide (MA-GO) and a polymeric binder (e.g., PVDF)[5]. Dry under vacuum at 60 °C for 12 hours.

-

System Assembly: Assemble the coated electrode as the working electrode in a standard three-electrode CDI cell.

-

Adsorption Phase: Submerge the electrode in a 150 ppm U(VI) aqueous solution adjusted to pH 4.5[4],[5]. Apply a constant cathodic voltage (e.g., -1.2 V) to drive the electrosorption process[5]. Monitor the concentration of U(VI) in the bulk solution via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) until equilibrium is reached (typically 50–60 minutes)[7],[5].

-

Self-Validation & Regeneration: To validate the covalent stability of the grafted ligand, perform a desorption cycle by flushing the cell with 0.1 M HCl[7]. The acidic environment protonates the ligand, releasing the U(VI). A robust material should maintain >80% of its initial adsorption capacity after 4 to 5 consecutive cycles[4],[7].

Fig 2. Experimental workflow for U(VI) electrosorption and electrode regeneration.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Ligand

| Property | Value |

| Chemical Name | 3-amino-3-(hydroxyimino)propanamide[1] |

| Common Name | Malonamide amidoxime |

| Molecular Formula | |

| Molecular Weight | 117.11 g/mol [1],[8] |

| Melting Point | 159 °C[1],[6] |

| CAS Number | 139912-32-6 (3Z isomer)[8] |

Table 2: Comparative U(VI) Adsorption Performance of Functionalized Materials

| Material Matrix | Application Mode | Target Metal | Max Capacity | Optimal pH |

| MAFPM Membrane | Passive Adsorption | U(VI) | 876.45 mg/g[4] | 4.0 - 6.0[4] |

| MA-GO Nanocomposite | Electrosorption | U(VI) | 479.4 mg/g[5] | 4.5[5] |

| Free Ligand (Aqueous) | Reagent Stabilization | Trace Metals (Fe, Cu) | N/A (Chelator)[2] | Highly Basic[1] |

References

- US7838483B2 - Process of purification of amidoxime containing cleaning solutions and their use.

- WO2009058273A1 - Stabilization of hydroxylamine containing solutions and method for their preparation.

-

Ren, Q. et al. (2024) - Novel malonamide-amidoxime bifunctional polymers decorated graphene oxide/chitosan electrode for enhancing electrosorptive removal of uranium(VI). Separation and Purification Technology, Elsevier.[Link]

-

Li, Y. et al. (2023) - Synergistic strategy design of (malonamide-amidoxime) bifunctional branching network crosslinked membrane and application in uranium (VI) resource recovery. Chemical Engineering Journal.[Link]

-

Wang, Y. et al. (2025) - Research advances in carbon-based electrode materials for electrosorptive separation of uranium from aqueous solutions. Frontiers in Chemistry.[Link]

Sources

- 1. WO2009058287A1 - Process of purification of amidoxime containing cleaning solutions and their use - Google Patents [patents.google.com]

- 2. WO2009058273A1 - Stabilization of hydroxylamine containing solutions and method for their preparation - Google Patents [patents.google.com]

- 3. Novel malonamide-amidoxime bifunctional polymers decorated graphene oxide/chitosan electrode for enhancing electrosorpt… [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Research advances in carbon-based electrode materials for electrosorptive separation of uranium from aqueous solutions [frontiersin.org]

- 6. US7838483B2 - Process of purification of amidoxime containing cleaning solutions and their use - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 3 amino propanamide | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Malonamidoxime as a Precursor for Advanced Heterocyclic Scaffolds

Executive Summary & Mechanistic Overview

Malonamidoxime (C₃H₈N₄O₂) is a highly versatile, bis-bidentate nucleophilic precursor utilized extensively in the synthesis of complex heterocyclic compounds. Structurally characterized by two amidoxime groups separated by a methylene bridge, it serves as a critical junction point for divergent synthetic pathways. Depending on the electrophile and reaction conditions, malonamidoxime can be cyclized into 1,2,4-oxadiazoles (highly valued in drug development as amide/ester bioisosteres) or 1,2,5-oxadiazoles (furazans, prized in materials science for their high energy density).

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we dissect the causality of the chemical environments—specifically pH modulation and thermal activation—that dictate the success of these cyclocondensation reactions.

Synthesis workflow of malonamidoxime from malononitrile via nucleophilic addition.

Divergent Heterocyclic Pathways: Bioisosteres vs. Energetic Materials

The true utility of malonamidoxime lies in its divergent reactivity.

-

Drug Development (1,2,4-Oxadiazoles): The 1,2,4-oxadiazole ring is a metabolically stable bioisostere for esters and amides. It is synthesized via the O-acylation of the amidoxime followed by thermal cyclodehydration. This scaffold improves the pharmacokinetic profile of drug candidates by resisting enzymatic hydrolysis1[1].

-

Materials Science (1,2,5-Oxadiazoles/Furazans): When subjected to nitrosation or direct dehydration, malonamidoxime yields furazan derivatives. These nitrogen-rich rings possess high positive heats of formation and exceptional thermal stability, making them ideal candidates for insensitive high-energy density materials2[2].

Divergent synthetic pathways from malonamidoxime to 1,2,4- and 1,2,5-oxadiazole scaffolds.

Quantitative Data: Reaction Parameters

The following table summarizes the optimized thermodynamic and chemical parameters required to drive malonamidoxime toward specific heterocyclic targets.

| Precursor | Reagents / Catalyst | Heterocycle Formed | Optimal Temp (°C) | Primary Application | Typical Yield |

| Malonamidoxime | Acyl Chlorides, Pyridine | Bis(1,2,4-oxadiazole) | 110 °C | Bioisosteres in Drug Design | 75 - 85% |

| Malonamidoxime | Nitrous Acid (NaNO₂/HCl) | Furazan (1,2,5-oxadiazole) | 60 - 80 °C | High-Energy Density Materials | 65 - 70% |

| Malonamidoxime | Formaldehyde / Amines | Imidazo-oxadiazoles | 25 - 50 °C | Energetic Binders / Polymers | 80 - 90% |

Self-Validating Experimental Protocols

Protocol A: High-Yield Synthesis of Malonamidoxime

Objective: Generate the bis-amidoxime precursor with >95% purity. Causality & Mechanism: The reaction relies on the nucleophilic addition of hydroxylamine to the electrophilic cyano carbons of malononitrile. While hydroxylamine hydrochloride is used for shelf stability, it must be neutralized to its free base form to act as a nucleophile. If the reaction pH exceeds 9, the intermediate undergoes rapid base-catalyzed hydrolysis, drastically reducing yields3[3]. Buffering the system is non-negotiable.

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of malononitrile in 20 mL of a 1:1 ethanol/water mixture in a round-bottom flask.

-

Reagent Addition: Add 22.0 mmol (10% stoichiometric excess) of hydroxylamine hydrochloride to the stirring solution.

-

pH Modulation (Critical Step): Slowly add aqueous sodium carbonate (Na₂CO₃) dropwise while continuously monitoring with a calibrated pH meter. Halt the addition when the pH stabilizes strictly between 7.5 and 8.5 .

-

Causality: This specific window ensures the maximum concentration of the nucleophilic free base while preventing the degradation of the nitrile[3].

-

-

Thermal Activation: Heat the mixture to 60 °C for 4 hours.

-

Causality: Mild thermal energy overcomes the activation barrier for the second cyano group addition without inducing thermal decomposition of the newly formed amidoxime.

-

-

Self-Validation System: Withdraw a 0.1 mL aliquot, extract into ethyl acetate, evaporate, and perform FT-IR analysis. The protocol is validated to proceed to workup only when the sharp -C≡N stretch at ~2260 cm⁻¹ completely disappears, replaced by broad -OH/-NH₂ stretches at 3200–3400 cm⁻¹.

-

Isolation: Cool the mixture to 4 °C to induce crystallization. Filter the white precipitate, wash with ice-cold water to remove inorganic salts, and dry under high vacuum.

Protocol B: Synthesis of Bis(1,2,4-oxadiazole) Scaffolds

Objective: Convert malonamidoxime into a hydrolytically stable bis-heterocycle for drug discovery applications. Causality & Mechanism: 1,2,4-oxadiazoles are synthesized via O-acylation of the amidoxime followed by intramolecular cyclodehydration. Pyridine is deliberately chosen as both the solvent and an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of the amidoxime nitrogen, which would otherwise destroy its nucleophilicity[1].

Mechanistic workflow for the cyclocondensation of amidoximes into 1,2,4-oxadiazoles.

Step-by-Step Methodology:

-

O-Acylation: Suspend 5.0 mmol of malonamidoxime in 15 mL of anhydrous pyridine under an inert nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.

-

Electrophilic Addition: Add 11.0 mmol of the desired acyl chloride (e.g., benzoyl chloride) dropwise over 15 minutes.

-

Causality: Dropwise addition controls the highly exothermic acylation, preventing premature, uncontrolled cyclization or thermal degradation of the intermediate.

-

-

Cyclodehydration: Attach a reflux condenser and heat the reaction to 110 °C for 6 hours.

-

Causality: The O-acyl intermediate is relatively stable at room temperature; high thermal input is strictly required to drive the elimination of water and close the aromatic 1,2,4-oxadiazole ring[1].

-

-

Self-Validation System: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The highly polar malonamidoxime starting material (R_f ~0.1) will be entirely replaced by the highly lipophilic bis(1,2,4-oxadiazole) product (R_f ~0.7).

-

Workup: Pour the cooled mixture into crushed ice. Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with 1M HCl to remove residual pyridine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

References

- Improving preparation of 4-amino-3-furazanecarboxamidoxime (1)

- Source: Research Journal of Pharmacy and Technology (rjptonline.org)

- A Modified-One Pot Synthesis of Diaminoglyoxime Source: ResearchGate URL

Sources

Application Note: Efficient Cyclization of Amidoximes with Carboxylic Acids to Form 1,2,4-Oxadiazoles

[1]

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely utilized as a bioisostere for esters and amides.[1][2][3][4] It offers improved metabolic stability (half-life) and favorable pharmacokinetic profiles while retaining hydrogen-bond acceptor capabilities.

This guide details the two most robust protocols for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acids :

-

T3P® (Propylphosphonic Anhydride) Method: The modern "gold standard" for high-throughput and mild one-pot synthesis.

-

CDI (1,1'-Carbonyldiimidazole) Method: A cost-effective, scalable protocol ideal for robust substrates.

Mechanistic Insight & Pathway

The formation of 1,2,4-oxadiazoles from carboxylic acids and amidoximes proceeds via a condensation-dehydration sequence. The reaction involves the initial activation of the carboxylic acid, followed by

Reaction Pathway Diagram[3][6]

Caption: Mechanistic pathway for the condensation and cyclodehydration of amidoximes and carboxylic acids.

Critical Experimental Considerations

Before selecting a protocol, evaluate the substrate properties based on the following criteria:

| Parameter | Consideration | Recommendation |

| Steric Hindrance | Bulky groups (ortho-substituted aromatics) retard | Use T3P with heating (80°C+). Avoid CDI for extremely hindered acids. |

| Epimerization | Chiral | T3P is preferred due to low epimerization rates compared to standard carbodiimides. |

| Functional Group Tolerance | Acid-labile groups (Boc, t-Bu esters). | Both protocols are generally base-mediated. Avoid strong acid workups. |

| Cost/Scale | Reagent cost for kilogram-scale batches. | CDI is significantly cheaper than T3P for large-scale manufacturing. |

Protocol A: T3P-Mediated One-Pot Synthesis (The Modern Standard)

Why this method? Propylphosphonic anhydride (T3P) acts as both a coupling reagent and a water scavenger. This dual activity drives the equilibrium toward the cyclized product, often allowing the reaction to proceed in a single pot without isolating the intermediate. It is widely cited for its high yields and easy workup (water-soluble byproducts).

Reagents & Materials[2][4][5][6][7][8][9][10][11]

-

Carboxylic Acid: 1.0 equiv

-

Amidoxime: 1.1 equiv[6]

-

T3P (50% w/w in EtOAc or DMF): 2.0 – 3.0 equiv

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 3.0 equiv

-

Solvent: Ethyl Acetate (EtOAc), DMF, or Acetonitrile (MeCN)

Step-by-Step Procedure

-

Activation: Charge a reaction vial with the Carboxylic Acid (1.0 equiv) and solvent (EtOAc is standard; use DMF for solubility issues).

-

Base Addition: Add TEA (3.0 equiv) and stir at room temperature (RT) for 5 minutes.

-

Coupling Agent: Add T3P solution (1.5 equiv initially) dropwise. Stir for 10–20 minutes at RT to form the activated acid species.

-

Amidoxime Addition: Add the Amidoxime (1.1 equiv) in one portion.

-

Cyclization:

-

Initial: Stir at RT for 1 hour to allow

-acylation. Monitor by LCMS (look for [M+H] of the linear O-acyl intermediate). -

Heating: If the linear intermediate persists, add the remaining T3P (0.5–1.5 equiv) and heat the reaction to 80°C (or reflux if using EtOAc) for 4–12 hours.

-

-

Workup:

-

Cool to RT.

-

Dilute with water and extract with EtOAc.[5]

-

Wash organic layer with sat.

(2x) and brine (1x). -

T3P byproducts are water-soluble, simplifying purification.

-

-

Purification: Dry over

, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: CDI-Mediated Synthesis (Cost-Effective)

Why this method? CDI generates an active acyl imidazole species. It is inexpensive and effective for robust substrates. However, it often requires higher temperatures for the cyclization step compared to T3P.

Reagents & Materials[2][4][5][6][7][8][9][10][11]

-

Carboxylic Acid: 1.0 equiv

-

Amidoxime: 1.1 equiv[6]

-

CDI (1,1'-Carbonyldiimidazole): 1.1 – 1.3 equiv

-

Solvent: DMF (preferred for high boiling point) or Dioxane.

Step-by-Step Procedure

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF under nitrogen.

-

CDI Addition: Add CDI (1.1 equiv). Caution:

gas evolution will occur. Vent the vessel properly. -

Stirring: Stir at RT for 30–60 minutes until gas evolution ceases. This forms the reactive acyl imidazole.

-

Amidoxime Addition: Add the Amidoxime (1.1 equiv).

-

O-Acylation: Stir at RT for 1–2 hours.

-

Cyclization (Thermal): Heat the reaction mixture to 100–115°C for 6–16 hours.

-

Note: The acyl imidazole intermediate is stable; heat is required to drive the elimination of imidazole and ring closure.

-

-

Workup:

-

Cool to RT.

-

Dilute with water (excess water helps precipitate the product in some cases).

-

Extract with EtOAc or DCM.[5]

-

Wash extensively with water/brine to remove DMF.

-

-

Purification: Standard flash chromatography or recrystallization.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Linear intermediate (O-acyl) remains by LCMS | Incomplete cyclization (insufficient energy/dehydration). | T3P: Add more T3P (dehydrating agent) and increase temp to 90°C.CDI: Increase temp to 120°C or switch solvent to DMSO. |

| Hydrolysis back to Acid/Amide | Wet solvents or insufficient activation. | Ensure anhydrous conditions.[4][5] If using T3P, ensure excess reagent is present to scavenge water generated during cyclization. |

| Low Yield (Steric Bulk) | Ortho-substituents blocking attack. | Switch to Microwave Irradiation (e.g., 140°C for 20 mins with T3P in MeCN). |

| Nitrile Formation | "Beckmann-type" fragmentation of amidoxime. | Avoid excessive heating before O-acylation is complete. Ensure O-acylation happens at RT first. |

References

-

Augustine, J. K., et al. (2009).[7][8] Propylphosphonic anhydride (T3P®): an efficient reagent for the one-pot synthesis of 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles.[7][9] Tetrahedron.[7] Link[7]

-

Deegan, T. L., et al. (1999). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Bioorganic & Medicinal Chemistry Letters.[10] Link

-

Bostock, J. M., et al. (2012). 1,2,4-Oxadiazoles as Bioisosteres: Improved Metabolic Stability.[3][4] MedChemComm.[11] Link

-

BenchChem Application Note. (2025). Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rjptonline.org [rjptonline.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. | Sigma-Aldrich [sigmaaldrich.com]

- 11. research.manchester.ac.uk [research.manchester.ac.uk]

preparation of poly(acrylamidoxime) adsorbents for metal recovery

Application Note & Protocol: Preparation of Poly(acrylamidoxime) Adsorbents for Metal Recovery

Executive Summary

Poly(acrylamidoxime) (PAO) adsorbents represent the gold standard in chelation technology for recovering transition metals (Cu, Fe, Pb) and actinides (U) from aqueous environments. Derived from the chemical modification of polyacrylonitrile (PAN), these materials possess high affinity bidentate ligands capable of forming stable coordination complexes with metal ions even in high-ionic-strength matrices like seawater.

This guide provides a rigorous, field-validated protocol for the synthesis, characterization, and application of PAO adsorbents. Unlike generic recipes, this workflow emphasizes the control of amidoximation kinetics to maximize ligand density while maintaining mechanical stability.

Mechanistic Principles

The core chemistry involves the conversion of the hydrophobic nitrile (

Critical Reaction Pathways:

-

Primary Amidoximation: Hydroxylamine attacks the nitrile carbon to form the open-chain amidoxime.

-

Cyclization (Secondary): Adjacent amidoxime groups can react to form cyclic glutarimidedioxime. While often considered a "defect," these cyclic structures are highly selective for certain ions (e.g., Uranyl).

-

Hydrolysis (Side Reaction): Under harsh alkaline conditions, nitriles may hydrolyze to carboxylates (

), which alters selectivity and reduces chelation capacity.

Reaction Scheme Visualization:

Caption: Simplified reaction pathway converting inert nitrile groups into active chelating amidoxime ligands.

Experimental Protocols

Protocol A: Precursor Preparation (Crosslinked PAN Beads)

Note: If using commercial PAN powder or fibers, skip to Protocol B. This step describes creating a porous bead suitable for column flow.

Materials:

-

Acrylonitrile (AN) monomer (remove inhibitor via alumina column).

-

Divinylbenzene (DVB) or N,N'-methylenebisacrylamide (MBA) as crosslinker.

-

Potassium Persulfate (KPS) initiator.[2]

-

Surfactant (Span-80).

Procedure:

-

Phase Preparation:

-

Aqueous Phase: Dissolve AN (90 mol%) and DVB (10 mol%) in water/DMSO mixture. Add KPS (1 wt% of monomers).

-

Oil Phase: Mineral oil with 2% Span-80.

-

-

Suspension Polymerization:

-

Add aqueous phase to oil phase dropwise under mechanical stirring (300 RPM) at

. -

Maintain reaction for 4 hours under nitrogen atmosphere.

-

-

Washing:

-

Filter beads and wash sequentially with hexane (to remove oil), ethanol, and DI water.

-

Dry at

under vacuum.

-

Protocol B: Amidoximation (The Core Synthesis)

This step installs the ligand. Control of pH is vital to prevent degradation.

Reagents:

-

PAN Precursor (from Protocol A or commercial).

-

Hydroxylamine Hydrochloride (

).[3] -

Sodium Carbonate (

) or NaOH. -

Solvent: Methanol/Water (3:1 v/v).

Step-by-Step Workflow:

-

Reagent Stoichiometry:

-

Calculate the molar amount of nitrile groups (

) in the PAN precursor (approx. -

Prepare

solution with a 3.0 molar excess relative to nitrile groups (

-

-

Neutralization (Exothermic):

-

Reaction:

-

Add PAN substrate to the flask.

-

Reflux at

for 4–6 hours .[3] -

Observation: The polymer will change color from white to pale yellow/orange (indicating amidoxime formation) to deep red/brown (indicating cyclization/degradation). Stop at yellow/orange .

-

-

Purification:

Synthesis Workflow Diagram:

Caption: Operational workflow for the conversion of PAN to PAO, emphasizing the critical colorimetric endpoint.

Characterization & Validation

To validate the synthesis, you must confirm the conversion of nitrile to amidoxime.[7]

Table 1: Key FTIR Spectral Markers

| Functional Group | Wavenumber ( | Change Expected | Interpretation |

| Nitrile ( | Decrease Intensity | Consumption of precursor | |

| Hydroxyl ( | Broad Peak Appearance | Amidoxime | |

| Imine ( | New Peak | Amidoxime core structure | |

| New Peak | Specific oxime signature |

Elemental Analysis (CNH):

-

Nitrogen Content: Pure PAN is ~26.4% N. PAO theoretical N content is lower by weight percentage due to the addition of oxygen/hydrogen, but the C:N ratio changes.

-

Conversion Calculation:

(Where

Application: Metal Recovery Protocol

Protocol C: Batch Adsorption Assay

-

Stock Solution: Prepare

metal solution (e.g., -

pH Adjustment: Adjust pH to 5.0–6.0 using dilute

or-

Note: At

, metal precipitation (hydroxides) interferes with adsorption data. At

-

-

Contact:

-

Add

of dry PAO adsorbent to -

Agitate at

for

-

-

Analysis:

-

Filter supernatant.

-

Measure residual metal concentration via ICP-OES or UV-Vis.

-

-

Capacity Calculation (

):- : Initial conc (mg/L)

- : Equilibrium conc (mg/L)

- : Volume (L)

- : Mass of adsorbent (g)

Expert Insights & Troubleshooting

-

The "Gelatinous" Failure: If your PAO product becomes a sticky gel during synthesis, the reaction temperature was likely too high (

), causing backbone degradation or excessive hydrolysis. Strictly control temperature at -

Pore Blockage: In porous beads, rapid surface reaction can block pores, preventing internal functionalization. Use a solvent mixture (Methanol/Water) to swell the polymer slightly, allowing reagent diffusion.

-

Reusability: PAO adsorbents can be regenerated using

or

References

-

Synthesis and Swelling Behavior Analysis of Poly(acrylamidoxime-co-2-acrylamido-2-methylpropane Sulfonic Acid) Hydrogels. Hazerfen Kimya.

-

Improved Method for Preparation of Amidoxime Modified Poly(acrylonitrile-co-acrylic acid). MDPI.

-

Preparation of Amidoxime Polyacrylonitrile Chelating Nanofibers and Their Application for Adsorption of Metal Ions. MDPI.

-

Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process. R Discovery.

-

Synthesis of Amidoxime Adsorbent by Radiation-Induced Grafting. National Institutes of Health (PMC).

Sources

- 1. Synthesis of Amidoxime Adsorbent by Radiation-Induced Grafting of Acrylonitrile/Acrylic Acid on Polyethylene Film and Its Application in Pb Removal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Polyacrylonitrile as an Effective and Economic Constituent of Adsorbents for Wastewater Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. allsubjectjournal.com [allsubjectjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Improved Method for Preparation of Amidoxime Modified Poly(acrylonitrile-co-acrylic acid): Characterizations and Adsorption Case Study [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. ohazer.hazerfenkimya.com [ohazer.hazerfenkimya.com]

Application Note: Advanced Stabilization of 50% Hydroxylamine Free Base Solutions Using 3-Amino-3-(hydroxyimino)propanamide

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

Hydroxylamine (HA) is an indispensable nucleophile and reducing agent widely utilized in pharmaceutical active pharmaceutical ingredient (API) synthesis and semiconductor post-chemical mechanical planarization (CMP) cleaning. However, 50% aqueous HA free base is thermodynamically unstable. Trace transition metals (e.g., Fe³⁺, Cu²⁺, Ni²⁺)—frequently introduced via alkanolamine excipients or stainless-steel manufacturing equipment—act as single-electron transfer catalysts [1]. These metals initiate a radical chain decomposition of HA into nitrogen (N₂), nitrous oxide (N₂O), ammonia (NH₃), and water. This exothermic degradation poses severe explosive hazards and rapidly degrades product efficacy.

While legacy stabilizers like cis-1,2-diaminocyclohexane-N,N,N',N'-tetraacetic acid (CDTA) provide baseline chelation, they frequently fail to halt decomposition under high-metal-load conditions [1]. Recent formulation advancements demonstrate that amidoxime compounds, specifically 3-amino-3-(hydroxyimino)propanamide , offer vastly superior stabilization [2].

The Causality of Stabilization

3-amino-3-(hydroxyimino)propanamide operates via a synergistic, dual-action mechanism:

-